[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate
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Overview
Description
[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate is a complex organic compound that features a unique structure combining imidazole and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and purine intermediates, followed by their coupling through phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve automated synthesizers that can handle the precise addition of reagents and control of reaction conditions. The use of high-throughput techniques and purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole or purine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate is studied for its potential role in cellular processes. It can act as a probe to investigate enzyme activities and metabolic pathways.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares the phosphate groups but lacks the imidazole ring.
Guanosine Triphosphate (GTP): Similar purine structure but different functional groups.
Cytidine Triphosphate (CTP): Contains a pyrimidine ring instead of a purine ring.
Uniqueness
The uniqueness of [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate lies in its combined imidazole and purine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N5O12P3 |
---|---|
Molecular Weight |
515.20 g/mol |
IUPAC Name |
[hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O12P3/c18-7-3-9(17-6-14-10-11-13-1-2-16(11)5-15-12(10)17)27-8(7)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-9,18H,3-4H2,(H,22,23)(H,24,25)(H2,19,20,21) |
InChI Key |
OLJFCGDEGHURMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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